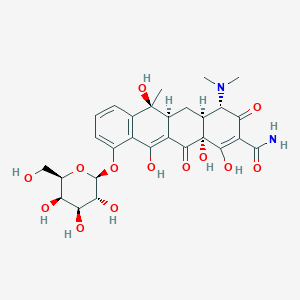

Tetracycline 10-O-B-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

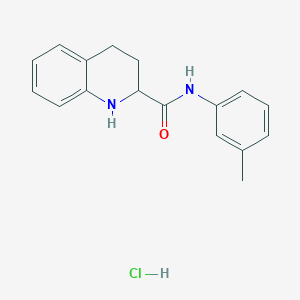

Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . It is produced by the Streptomyces genus of Actinobacteria . This compound acts as a protein synthesis inhibitor and is commonly used to treat acne today, and more recently, rosacea . It has been historically important in reducing the number of deaths from cholera . In this galactoside analog, upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Synthesis Analysis

The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the enzymatic or chemical hydrolysis of the galactoside group . This process results in the production of the active antibiotic tetracycline .Molecular Structure Analysis

The molecular formula of Tetracycline 10-O-B-D-galactopyranoside is C28H34N2O13 . The IUPAC name for this compound is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis

The primary chemical reaction involving Tetracycline 10-O-B-D-galactopyranoside is its conversion into tetracycline through the process of prodrug conversion .Physical And Chemical Properties Analysis

The molecular weight of Tetracycline 10-O-B-D-galactopyranoside is 606.6 g/mol . The compound is soluble in DMSO and in water .Applications De Recherche Scientifique

Antibacterial Applications

Tetracycline 10-O-β-D-galactopyranoside: is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria . It acts as a protein synthesis inhibitor, making it effective against a variety of bacterial infections. This compound is commonly used to treat acne and, more recently, rosacea . Its historical significance includes reducing the number of deaths from cholera.

Enzymatic Release of Active Compounds

This compound is designed to release the active antibiotic tetracycline upon enzymatic or chemical hydrolysis of the galactoside group . This targeted release mechanism can be utilized in developing drug delivery systems where controlled release of the active drug is crucial.

Psychrophilic β-D-Galactosidase Research

The study of psychrophilic β-D-galactosidases, which thrive in cold environments, can benefit from Tetracycline 10-O-β-D-galactopyranoside. These enzymes catalyze the hydrolysis of glycosidic oxygen links and have potential applications in food pasteurization, biomass conversion, biosensors, and phytoremediation .

Transgalactosylation Reactions

Due to its transgalactosylation activity, Tetracycline 10-O-β-D-galactopyranoside can be used to produce high-value-added oligosaccharides. These reactions have both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications, expanding its utility in biochemical pathways .

Material Science Applications

The compound’s properties extend its potential use into material science. Researchers can explore its applications in the development of new materials, possibly for medical or technological advancements .

Antibiotic Use in Transfected Cells

In molecular biology, Tetracycline 10-O-β-D-galactopyranoside can be used as an antibiotic in lacZ transfected cells and tissues. This application is particularly useful in research involving gene expression and regulation .

Mécanisme D'action

Target of Action

Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . Its primary target is the bacterial ribosome, where it acts as a protein synthesis inhibitor .

Mode of Action

This compound binds to the bacterial ribosome and inhibits the addition of new amino acids to the growing peptide chain . This prevents the bacteria from producing essential proteins, thereby inhibiting its growth .

Biochemical Pathways

The primary biochemical pathway affected by Tetracycline 10-O-B-D-galactopyranoside is protein synthesis . By inhibiting this pathway, the compound disrupts bacterial growth and proliferation .

Pharmacokinetics

It is known that upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Result of Action

The result of Tetracycline 10-O-B-D-galactopyranoside’s action is the inhibition of bacterial growth, making it effective against a broad range of bacteria . It is commonly used to treat acne and, more recently, rosacea . It has also played a historical role in reducing the number of deaths from cholera .

Action Environment

The action of Tetracycline 10-O-B-D-galactopyranoside can be influenced by various environmental factors. For instance, the presence of certain enzymes can lead to the hydrolysis of the galactoside group, activating the antibiotic

Propriétés

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIGPCCKIYYEBO-UCUSNPRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716366 |

Source

|

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracycline 10-O-B-D-galactopyranoside | |

CAS RN |

319426-63-6 |

Source

|

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)

![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)